molecular formula C17H29N3O3 B2930419 N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide CAS No. 2361719-92-6

N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide

Cat. No.: B2930419
CAS No.: 2361719-92-6
M. Wt: 323.437
InChI Key: NIGHYXIFXXTRRO-UHFFFAOYSA-N
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Description

“N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a secondary amine group (-NH-), and an oxane ring (a cyclic ether with five carbon atoms and one oxygen atom). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with a carboxylic acid or acid chloride. The secondary amine could be introduced through a reaction with an alkyl halide. The oxane ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The compound would likely exhibit stereoisomerism, meaning that different arrangements of the atoms in space could result in different compounds with unique properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the functional groups present. For example, the amide group might be hydrolyzed to produce a carboxylic acid and an amine. The secondary amine could undergo reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the secondary amine would likely make this compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some amides can be irritants or have toxic effects. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a potential drug or chemical intermediate .

Properties

IUPAC Name

N-ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-3-16(21)19(4-2)13-17(22)20-9-5-14(6-10-20)18-15-7-11-23-12-8-15/h3,14-15,18H,1,4-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGHYXIFXXTRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)NC2CCOCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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